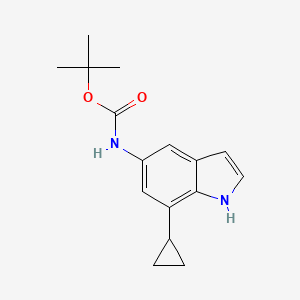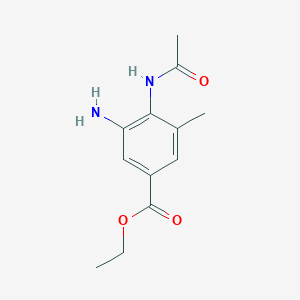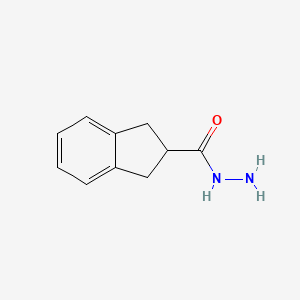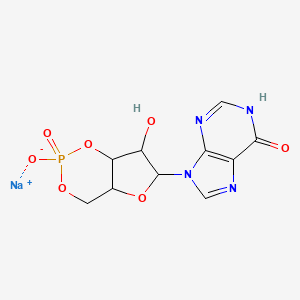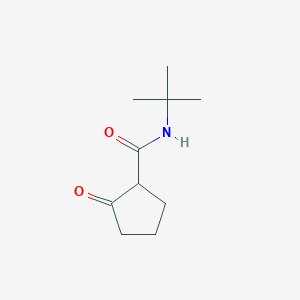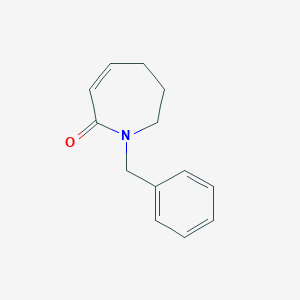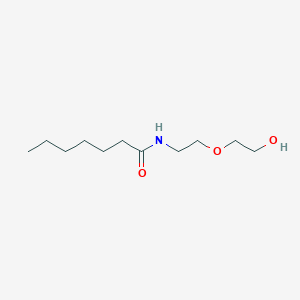
N-(2-hydroxyethoxyethyl)-heptan-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethoxyethyl)-heptan-amide is an organic compound characterized by the presence of a heptanamide group linked to a 2-hydroxyethoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethoxyethyl)-heptan-amide typically involves the reaction of heptanoic acid with 2-(2-aminoethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Heptanoic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-(2-aminoethoxy)ethanol in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxyethoxyethyl)-heptan-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of N-(2-oxoethoxyethyl)-heptan-amide.
Reduction: Formation of N-(2-hydroxyethoxyethyl)-heptan-amine.
Substitution: Formation of N-(2-haloethoxyethyl)-heptan-amide.
科学的研究の応用
N-(2-hydroxyethoxyethyl)-heptan-amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism by which N-(2-hydroxyethoxyethyl)-heptan-amide exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Similar in structure but contains an oxamide group instead of a heptanamide group.
Etofenamate: Contains a 2-(2-hydroxyethoxy)ethyl group but is an NSAID used for its anti-inflammatory properties.
Uniqueness
N-(2-hydroxyethoxyethyl)-heptan-amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and interact with a variety of molecular targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
N-[2-(2-hydroxyethoxy)ethyl]heptanamide |
InChI |
InChI=1S/C11H23NO3/c1-2-3-4-5-6-11(14)12-7-9-15-10-8-13/h13H,2-10H2,1H3,(H,12,14) |
InChIキー |
PXURLUXGTTZTNW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
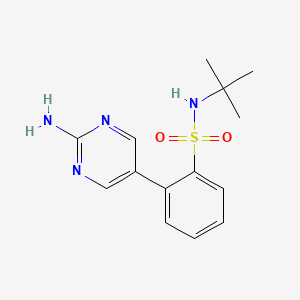
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
